molecular formula C6H8N4O B2577796 N-(6-aminopyrimidin-4-yl)acetamide CAS No. 89533-23-3

N-(6-aminopyrimidin-4-yl)acetamide

Cat. No.: B2577796
CAS No.: 89533-23-3
M. Wt: 152.157
InChI Key: GIFKGKBGMJCGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-aminopyrimidin-4-yl)acetamide” is a chemical compound with the CAS Number: 89533-23-3. It has a molecular weight of 152.16 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8N4O/c1-4(11)10-6-2-5(7)8-3-9-6/h2-3H,1H3,(H3,7,8,9,10,11) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 152.16 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(6-aminopyrimidin-4-yl)acetamide and its derivatives are explored for antimicrobial purposes. For instance, derivatives of pyrimidinone and oxazinone, synthesized using similar compounds, have shown considerable antibacterial and antifungal activities, comparable to some standard drugs like streptomycin and fusidic acid. This indicates the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Synthesis Process Improvement

Efforts have been made to improve the synthesis process of compounds involving this compound derivatives. A new approach to synthesize diethyl N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]-L-glutamate was developed, improving the reaction conditions and the stability of the intermediates, highlighting its importance in the synthesis of anti-tumor inhibitors (Xin Liu et al., 2015).

Structural Studies

Structural studies of compounds related to this compound, like N-acetylbacillosamine, contribute to a deeper understanding of their properties. These studies involve complex methodologies like acid hydrolysis and nuclear magnetic resonance spectroscopy to establish the configuration and conformation of the molecules, providing valuable insights for further research and application in various fields (Zehavi & Sharon, 1973).

Anti-HIV Drug Properties

Detailed studies on the molecular properties of acetamide derivatives reveal their potential as anti-HIV drugs. Quantum chemical computations have shown that certain acetamide derivatives have potent interactions with biological molecules, which can be crucial in developing effective anti-HIV medications (Oftadeh et al., 2013).

Advanced Oxidation Chemistry

Exploration of the advanced oxidation chemistry of compounds like paracetamol reveals the formation of various nitrogenous and non-nitrogenous degradation products. Such insights are essential for understanding the environmental impact and degradation pathways of pharmaceutical compounds, which is crucial for environmental monitoring and developing wastewater treatment methods (Vogna et al., 2002).

Properties

IUPAC Name

N-(6-aminopyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4(11)10-6-2-5(7)8-3-9-6/h2-3H,1H3,(H3,7,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFKGKBGMJCGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=NC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of pyrimidine-4,6-diamine (500 mg, 4.55 mmol) in dioxane (20 mL) was added acetic anhydride (465 mg, 4.55 mmol) and the resulting mixture was heated under reflux for 15 hours. The reaction was cooled to room temperature and the resulting precipitate was collected by filtration. The filtercake was dissolved in 1N HCl and the pH of the aqueous phase adjusted to 7 by the addition of 1N NaOH. The resulting white precipitate was collected by filtration and dried to afford the desired product as a white solid (420 mg, 61% yield). LCMS (ESI) m/z: 152.0 [M+H+].
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
465 mg
Type
reactant
Reaction Step Two
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.